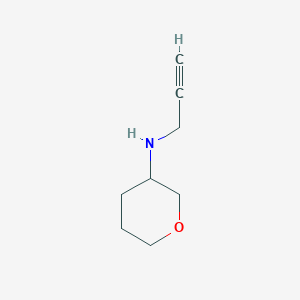
N-(Prop-2-YN-1-YL)oxan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Prop-2-YN-1-YL)oxan-3-amine is an organic compound with the molecular formula C8H13NO It is characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) and a prop-2-yn-1-yl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-YN-1-YL)oxan-3-amine can be achieved through several methods. One common approach involves the reaction of oxan-3-amine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Another method involves the use of a palladium-catalyzed coupling reaction between oxan-3-amine and propargyl halides. This method offers high yields and selectivity under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Prop-2-YN-1-YL)oxan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Oxidation of this compound can yield oxan-3-one derivatives or other oxygenated products.
Reduction: Reduction can produce this compound derivatives with altered functional groups.
Substitution: Substitution reactions can lead to a variety of functionalized oxan-3-amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Prop-2-YN-1-YL)oxan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-(Prop-2-YN-1-YL)oxan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, its structural features allow it to participate in various chemical reactions, leading to the formation of bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Prop-2-YN-1-YL)aniline: Similar in structure but with an aniline group instead of an oxane ring.
N-(Prop-2-YN-1-YL)pyridine: Contains a pyridine ring, offering different chemical reactivity and applications.
N-(Prop-2-YN-1-YL)benzamide: Features a benzamide group, which can influence its biological activity.
Uniqueness
N-(Prop-2-YN-1-YL)oxan-3-amine is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties This structural feature allows for specific interactions with molecular targets and enables the compound to participate in a wide range of chemical reactions
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
N-prop-2-ynyloxan-3-amine |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-8-4-3-6-10-7-8/h1,8-9H,3-7H2 |
InChI-Schlüssel |
YWVLPVGZNLGCTE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNC1CCCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


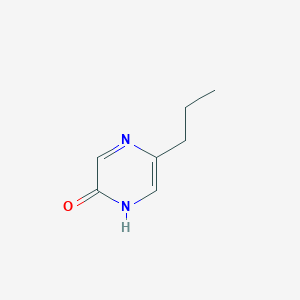
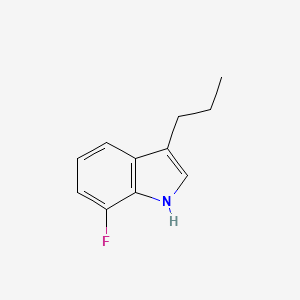
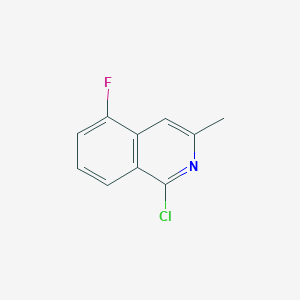
![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile](/img/structure/B13201626.png)
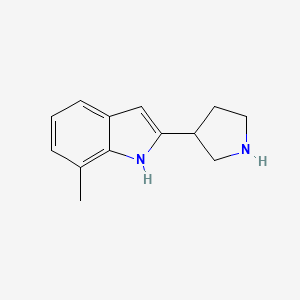
![2-[(4-Chloro-2-fluorophenyl)methyl]oxirane](/img/structure/B13201640.png)
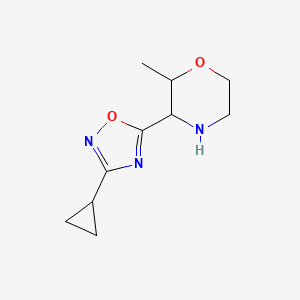
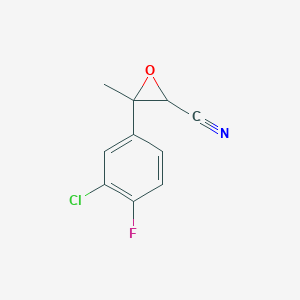



![Methyl[1-(thietan-3-yl)propyl]amine](/img/structure/B13201671.png)
![({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene](/img/structure/B13201678.png)
![Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13201686.png)
